molecular formula C10H19N5O B2608083 (1R,2R,4S)-2-(Aminomethyl)-4-[3-(dimethylamino)-1H-1,2,4-triazol-5-yl]cyclopentan-1-ol CAS No. 2138024-90-3

(1R,2R,4S)-2-(Aminomethyl)-4-[3-(dimethylamino)-1H-1,2,4-triazol-5-yl]cyclopentan-1-ol

Cat. No.: B2608083
CAS No.: 2138024-90-3
M. Wt: 225.296
InChI Key: JHTSZBVGMIMOJI-XLPZGREQSA-N
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Description

(1R,2R,4S)-2-(Aminomethyl)-4-[3-(dimethylamino)-1H-1,2,4-triazol-5-yl]cyclopentan-1-ol is a useful research compound. Its molecular formula is C10H19N5O and its molecular weight is 225.296. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivatives

  • The compound has been explored in the synthesis of various derivatives. For instance, 4-Amino-5-aminomethyl-1,2,3-triazoles have been synthesized by reducing corresponding cyanotriazoles, which are obtained from reactions involving compounds like (1R,2R,4S)-2-(aminomethyl)-4-[3-(dimethylamino)-1H-1,2,4-triazol-5-yl]cyclopentan-1-ol (Albert, 1970).
  • A variety of triazoloquinazolinones and azolo[a]pyrimidines have been synthesized using similar compounds as key intermediates, highlighting its utility in the creation of structurally diverse molecules (Shikhaliev et al., 2005); (Bajwa & Sykes, 1979).

Optically Active Compounds

  • The compound has been used in the design and synthesis of optically active compounds. For example, trispiro-dendritic melamines have been synthesized using similar compounds, demonstrating its potential in creating optically active molecules (Moldovan et al., 2015).

Molecular Synthesis and Catalysis

  • It has been involved in the synthesis of thiomethyltriazolo[1,5-a]pyrimidines using deep eutectic solvents, highlighting its role in facilitating novel synthesis methods (Martins et al., 2016).
  • In a similar context, triaza-indolizines have been derived from reactions involving this compound, which is significant in the field of molecular synthesis (Cook, Gentles & Tucker, 2010).

Growth Regulatory and Cytotoxic Activities

  • Its derivatives have been used to synthesize compounds with growth regulatory activities. Such research suggests its potential in agricultural science and pharmacology (Eliazyan et al., 2011).
  • Additionally, cyclopentanone derivatives, similar to the compound , have been studied for their anti-inflammatory and cytotoxic activities, which is crucial in medicinal chemistry (Chen et al., 1996).

Optical and Electronic Applications

  • The compound has been involved in the synthesis of materials with nonlinear optical absorption properties, indicating its utility in optical and electronic device applications (Rahulan et al., 2014).

Organometallic Chemistry

  • In organometallic chemistry, the compound has been utilized to synthesize various Rhodium(I) complexes, demonstrating its versatility in creating complex metal-organic structures (Guerriero et al., 2011).

Properties

IUPAC Name

(1R,2R,4S)-2-(aminomethyl)-4-[3-(dimethylamino)-1H-1,2,4-triazol-5-yl]cyclopentan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N5O/c1-15(2)10-12-9(13-14-10)6-3-7(5-11)8(16)4-6/h6-8,16H,3-5,11H2,1-2H3,(H,12,13,14)/t6-,7+,8+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHTSZBVGMIMOJI-XLPZGREQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NNC(=N1)C2CC(C(C2)O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=NNC(=N1)[C@H]2C[C@@H]([C@@H](C2)O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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